(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is an organic compound characterized by a benzodioxin ring substituted with a nitro group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate aldehyde under acidic conditions.
Propenoic Acid Moiety Addition: The final step involves the addition of the propenoic acid moiety through a Heck reaction, where the nitro-substituted benzodioxin is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and Heck coupling reactions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the benzodioxin ring.
Scientific Research Applications
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid: shares structural similarities with other nitro-substituted benzodioxin derivatives and propenoic acid compounds.
Dimethyl 2,6-pyridinedicarboxylate: Another compound with a similar functional group arrangement but different core structure.
Uniqueness
Structural Features: The combination of a benzodioxin ring with a nitro group and a propenoic acid moiety is unique and contributes to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c13-10(14)2-1-7-3-9(12(15)16)4-8-5-17-6-18-11(7)8/h1-4H,5-6H2,(H,13,14)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPJKEKUWWGPCL-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=CC(=O)O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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